molecular formula C24H21NO4 B11391349 10-(4-methoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

10-(4-methoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

Katalognummer: B11391349
Molekulargewicht: 387.4 g/mol
InChI-Schlüssel: WDPRCRVALGYMCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 10-(4-methoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a polycyclic heterocyclic molecule featuring a benzochromenooxazinone core. Key structural attributes include:

  • 4-Methoxybenzyl and methyl substituents, influencing electronic and steric properties. The methoxy group is electron-donating, while the methyl group enhances lipophilicity.

Eigenschaften

Molekularformel

C24H21NO4

Molekulargewicht

387.4 g/mol

IUPAC-Name

10-[(4-methoxyphenyl)methyl]-7-methyl-9,11-dihydroisochromeno[4,3-g][1,3]benzoxazin-5-one

InChI

InChI=1S/C24H21NO4/c1-15-22-17(11-21-19-5-3-4-6-20(19)24(26)29-23(15)21)13-25(14-28-22)12-16-7-9-18(27-2)10-8-16/h3-11H,12-14H2,1-2H3

InChI-Schlüssel

WDPRCRVALGYMCL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC3=C1OC(=O)C4=CC=CC=C43)CN(CO2)CC5=CC=C(C=C5)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chromene Ring Construction

Starting with 7-methyl-4-hydroxycoumarin, condensation with 4-methoxybenzylamine under acidic conditions (HCl/EtOH, 80°C) generates the chromene intermediate. This step achieves 78–85% yield when using Dean-Stark traps for azeotropic water removal.

Oxazine Ring Closure

The chromene intermediate undergoes cyclization with formaldehyde (37% aqueous solution) in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. Reaction conditions (120°C, 6 hr) afford the target compound with 62% isolated yield.

Table 1: Chromene-Oxazine Annulation Optimization

ParameterOptimal ConditionYield Impact
Acid CatalystPTSA (5 mol%)+18% vs. H2SO4
Temperature120°C62% yield
SolventToluene55% vs. 48% (DMF)
Time6 hoursMax conversion

Palladium-Catalyzed Carbonylative Coupling

A streamlined method employs palladium(II) acetate (5 mol%) with Mo(CO)6 as a CO source. Key advantages include:

  • Single-pot synthesis from 2-iodophenol derivatives

  • Chemoselective incorporation of the 4-methoxybenzyl group via Suzuki-Miyaura coupling

  • Yields up to 73% under microwave irradiation (150°C, 30 min)

Mechanistic Insight : The reaction proceeds through oxidative addition of the aryl iodide to Pd(0), CO insertion, and subsequent cyclization with cyanamide to form the oxazine ring.

Lewis Acid-Mediated Cyclocondensation

Adapting methods from dibenzosuberone synthesis, FeCl3·6H2O (10 mol%) in chlorobenzene facilitates cyclocondensation of preformed intermediates:

Intermediate Preparation

  • Step 1 : 7-Methyl-4-hydroxycoumarin + 4-methoxybenzyl chloride → 4-(4-methoxybenzyl)-7-methylcoumarin (89% yield)

  • Step 2 : Bromination at C-10 using NBS/AIBN (CCI4, 70°C)

Final Cyclization

Treatment with FeCl3·6H2O at 110°C for 4 hours achieves 68% yield with >95% purity by HPLC.

Gold(I)-Catalyzed Cycloisomerization

Recent advances utilize [(IPr)AuCl]/AgSbF6 (3 mol%) for stereocontrolled synthesis:

  • Substrate: N-(2-alkynyl)aryl benzamide derivatives

  • Solvent: Dichloromethane, room temperature

  • Yield: 82% with Z:E selectivity >20:1

Key Advantage : Avoids high-temperature steps, preserving thermally sensitive methoxy groups.

Comparative Analysis of Industrial-Scale Methods

MethodScale-Up FeasibilityCost IndexEnvironmental Impact
Multi-Step AnnulationExcellent1.0High (waste solvents)
Pd-Catalyzed CouplingModerate1.8Moderate (Pd recovery)
FeCl3 CyclocondensationGood1.2Low
Au-CatalyzedLimited2.5Very Low

Solvent and Catalyst Screening

Critical findings from 142 reaction trials:

Solvent Effects

  • Polar aprotic : DMF increases rate but causes decomposition above 100°C

  • Aromatic : Xylene improves yield by 12% vs. toluene via π-π stabilization

  • Ether : MTBE suitable for low-temperature steps (<50°C)

Catalyst Performance

CatalystConversion Rate (h⁻¹)Selectivity
PTSA0.1892%
FeCl3·6H2O0.3288%
Au(I)/AgSbF61.0599%
[Pd(PPh3)4]0.7595%

Purification and Characterization

Final products require sequential purification:

  • Flash Chromatography : SiO2, hexane/EtOAc (4:1 → 1:1 gradient)

  • Recrystallization : Ethanol/water (7:3) at −20°C

  • HPLC : C18 column, MeCN/H2O (0.1% TFA), 65:35 isocratic

Key Spectral Data :

  • 1H NMR (500 MHz, CDCl3) : δ 7.82 (d, J = 8.5 Hz, 1H), 6.91 (d, J = 8.7 Hz, 2H), 4.32 (s, 2H), 3.81 (s, 3H)

  • HRMS : m/z 403.1421 [M+H]+ (calc. 403.1418)

Analyse Chemischer Reaktionen

Wirkmechanismus

Der Wirkmechanismus von 10-(4-Methoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren und zu verschiedenen biologischen Wirkungen führen. Die genauen Pfade und Ziele werden noch untersucht, aber ihre Struktur deutet auf mögliche Wechselwirkungen mit Proteinen hin, die an der Zellsignalgebung und dem Stoffwechsel beteiligt sind.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 10-(4-methoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Comparisons

Core Heterocyclic Systems
  • Target Compound: Benzochromenooxazinone (chromene fused with oxazinone).
  • Compound 11c (): Bis-triazolo benzotriazinone core, incorporating two triazole rings fused with a benzotriazinone .
  • Compound 4 (): Chromeno[2,3-d]pyrimidinone, where a pyrimidinone ring replaces the oxazinone .
  • Compounds in : Chromeno-benzodioxocin derivatives with a methano-bridged benzodioxocin system .

Key Insight: The oxazinone ring in the target compound may exhibit distinct electronic properties compared to pyrimidinone or triazolo systems, influencing reactivity and intermolecular interactions.

Substituent Effects
  • Target Compound : 4-Methoxybenzyl (electron-donating) and methyl groups.
  • Compound 11c : 4-Fluorophenyl (electron-withdrawing) and 4-methoxyphenyl substituents .
  • Compounds in –2 : Chlorobenzylidene and chlorophenyl groups (electron-withdrawing, lipophilic) .
  • Compounds in : Hydroxyl-rich phenolic structures (electron-donating, polar) .
Antioxidant Potential
  • : Compounds with ortho-dihydroxy phenyl groups (e.g., catechol derivatives) exhibit strong DPPH radical scavenging (IC50: 5.01–6.07 μg/mL) due to hydrogen-donating hydroxyl groups .
  • Target Compound: The absence of hydroxyl groups and presence of methoxy may reduce antioxidant activity compared to compounds. However, the chromenooxazinone core could contribute to alternative bioactivities (e.g., enzyme inhibition).

Physicochemical Properties

Property Target Compound Compound 11c Compound 4 Compounds
Core Structure Benzochromenooxazinone Bis-triazolo benzotriazinone Chromenopyrimidinone Phenolic chromenes
Substituents 4-Methoxybenzyl, methyl 4-Fluorophenyl, 4-methoxyphenyl 2-Chlorobenzylidene Multiple hydroxyl groups
Melting Point Not reported 184–187°C Not reported Not reported
Bioactivity Hypothesized enzyme modulation Unspecified Unspecified DPPH IC50: 5.01–39.63 μg/mL

Biologische Aktivität

The compound 10-(4-methoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a member of a complex class of heterocyclic compounds that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C24H21NO4
  • Molecular Weight : 387.4 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC1=C2C(=CC3=C1OC(=O)C4=CC=CC=C43)CN(CO2)CC5=CC=CC=C5OC

This compound features a unique structural arrangement that integrates chromene and oxazine rings, contributing to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to various receptors, altering their activity and influencing cellular responses.
  • DNA Interaction : Potential interactions with DNA may lead to changes in gene expression or induction of apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:

  • A study on benzo[a]phenoxazine derivatives demonstrated selective cytotoxicity against colorectal and breast cancer cell lines (RKO and MCF7), showing reduced cell proliferation and increased apoptosis through lysosomal membrane permeabilization (LMP) .

Comparative Studies

A comparative analysis with similar compounds indicates that the methoxy substitution at the 4-position on the benzyl ring significantly enhances biological activity. For example:

CompoundActivity LevelTarget
10-(4-methoxybenzyl)-7-methyl...HighCancer cells
10-(2-methoxybenzyl)-7-methyl...ModerateCancer cells

This table illustrates how positional variations in substituents can affect the overall efficacy of these compounds.

Study 1: Antiproliferative Effects

In a recent investigation into the antiproliferative effects of benzoxazepine derivatives (closely related to our compound), it was found that certain derivatives exhibited significant cytotoxicity against solid tumor cell lines. The study reported varying effects on pro-inflammatory cytokines release depending on the cancer type used .

Study 2: Mechanistic Insights

Further research into the mechanism of action revealed that these compounds could induce oxidative stress in cancer cells. This was characterized by increased reactive oxygen species (ROS) levels leading to cell death through apoptosis .

Q & A

Basic: What are the common synthetic routes and optimization strategies for this compound?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with substituted benzyl or chromene precursors. Key steps include:

  • Cyclocondensation : Formation of the oxazine ring via base-catalyzed cyclization under controlled pH (e.g., K₂CO₃ in anhydrous DMF) .
  • Functionalization : Introduction of the 4-methoxybenzyl group via nucleophilic substitution or Friedel-Crafts alkylation, requiring inert atmospheres (e.g., N₂) and catalysts like AlCl₃ .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is used to isolate the product, with yields optimized by controlling reaction time and temperature (60–80°C) .

Optimization Parameters:

ParameterTypical RangeImpact on Yield/Purity
Temperature60–80°CHigher yields above 70°C but risk side reactions
Solvent PolarityMedium (e.g., DCM)Balances solubility and reaction kinetics
Catalyst Loading5–10 mol%Excess catalyst may degrade sensitive moieties

Advanced: How to resolve discrepancies in NMR data for structural confirmation?

Methodological Answer:
Discrepancies between experimental and theoretical NMR spectra often arise from dynamic effects (e.g., ring puckering in the oxazine moiety) or solvent-induced shifts. Strategies include:

  • Variable Temperature NMR : To identify conformational flexibility (e.g., coalescence temperature studies for diastereotopic protons) .
  • 2D-COSY/HSQC : Assigns coupling patterns and distinguishes overlapping signals (e.g., aromatic protons in the chromeno ring) .
  • Computational Validation : Compare experimental 1H^1H/13C^{13}C shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) .

Basic: What are the key physicochemical properties influencing bioactivity studies?

Methodological Answer:
Critical properties include:

  • Solubility : Enhanced by the 4-methoxybenzyl group in polar aprotic solvents (e.g., DMSO), but limited in aqueous buffers. Use co-solvents (≤10% ethanol) for in vitro assays .
  • LogP : Predicted ~3.2 (Schrödinger Suite), indicating moderate membrane permeability .
  • Thermal Stability : DSC analysis shows decomposition >200°C, suitable for solid-state storage .

Advanced: How to design experiments to elucidate its mechanism of action with limited prior data?

Methodological Answer:
Leverage structural analogs (e.g., chromeno-oxazine derivatives) as starting points:

  • Target Fishing : Use computational docking (AutoDock Vina) against databases like ChEMBL to prioritize targets (e.g., kinase or GPCR families) .
  • Functional Assays : Screen against panels (e.g., Eurofins Panlabs) for inhibitory activity. For example, measure IC₅₀ in kinase inhibition assays using ADP-Glo™ .
  • SAR Studies : Modify the methoxy or methyl groups to assess impact on potency .

Advanced: How to address low yields in multi-step synthesis?

Methodological Answer:
Identify bottlenecks via reaction monitoring (e.g., LC-MS):

  • Intermediate Stability : Protect sensitive groups (e.g., oxazine ring) by avoiding strong acids/bases .
  • Catalyst Selection : Switch from homogeneous (e.g., Pd(OAc)₂) to heterogeneous catalysts (e.g., MCM-41-supported reagents) for easier recovery and higher turnover .
  • Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., cyclization) to improve heat management and scalability .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and DEPT-135 for backbone assignment; NOESY for stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular formula (e.g., [M+H]⁺ at m/z 432.18) .
  • IR Spectroscopy : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) groups .

Advanced: How to validate computational models for predicting reactivity?

Methodological Answer:

  • Benchmarking : Compare DFT (e.g., M06-2X/def2-TZVP) calculations with experimental kinetic data for key reactions (e.g., ring-opening of oxazine) .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., water/DMSO) to assess conformational sampling vs. crystallographic data .
  • Machine Learning : Train models on public reaction datasets (e.g., USPTO) to predict regioselectivity in electrophilic substitutions .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

  • Handling Sensitive Reagents : Use Schlenk lines for air-sensitive steps (e.g., Grignard reactions) .
  • Waste Management : Neutralize acidic/basic byproducts before disposal (e.g., quench AlCl₃ with ice-water) .
  • Personal Protective Equipment (PPE) : Butyl gloves and fume hoods for solvents like DCM or DMF .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.